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2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate

Aqueous solubility Preservative formulation Dehydroacetic acid comparison

2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate (CAS 64039-28-7), commonly referred to as sodium dehydroacetate monohydrate, is the water-soluble sodium salt of dehydroacetic acid. It belongs to the pyrone-derivative class of broad-spectrum antimicrobial preservatives, effective against bacteria, yeasts, and molds.

Molecular Formula C8H9NaO5
Molecular Weight 208.14 g/mol
CAS No. 64039-28-7
Cat. No. B1592689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate
CAS64039-28-7
Molecular FormulaC8H9NaO5
Molecular Weight208.14 g/mol
Structural Identifiers
SMILESCC1=CC(=O)[C-](C(=O)O1)C(=O)C.O.[Na+]
InChIInChI=1S/C8H7O4.Na.H2O/c1-4-3-6(10)7(5(2)9)8(11)12-4;;/h3H,1-2H3;;1H2/q-1;+1;
InChIKeyAFIQQQWSAQPUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate (CAS 64039-28-7): Technical Baseline for Scientific Procurement


2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate (CAS 64039-28-7), commonly referred to as sodium dehydroacetate monohydrate, is the water-soluble sodium salt of dehydroacetic acid. It belongs to the pyrone-derivative class of broad-spectrum antimicrobial preservatives, effective against bacteria, yeasts, and molds [1]. The monohydrate form (molecular formula C₈H₇NaO₄·H₂O, MW 208.14) contains one equivalent of water of crystallization that is labile under certain conditions, distinguishing it from the anhydrous sodium salt (CAS 4418-26-2) . As a food-grade and cosmetic-grade preservative, it is synthetically produced by neutralization of dehydroacetic acid with sodium hydroxide and is recognized under global regulatory frameworks including ECOCERT and COSMOS standards for natural and organic cosmetics .

Why Sodium Dehydroacetate Monohydrate Cannot Be Simply Interchanged with the Free Acid or Other In-Class Preservatives


The sodium salt monohydrate form of dehydroacetic acid is not interchangeable with either the parent free acid or with alternative in-class preservatives such as sodium benzoate or potassium sorbate. The free acid, dehydroacetic acid, exhibits critically low water solubility (~0.5–0.7 g/L at 25 °C), severely limiting its applicability in aqueous formulations without organic co-solvents . Simple neutralization with sodium hydroxide to form the sodium salt increases water solubility by approximately 478-fold, enabling homogeneous distribution in water-based food and cosmetic matrices. Furthermore, the pH-dependent activity profile of dehydroacetate, governed by its pKa of 5.27, differs fundamentally from that of benzoate (pKa 4.2) and sorbate (pKa 4.76), meaning that at pH values above approximately 5, sodium benzoate and potassium sorbate lose meaningful antimicrobial efficacy whereas dehydroacetate retains significant activity . Thermal processing further discriminates among these preservatives: the sodium salt monohydrate withstands aqueous heating at 120 °C for 2 hours without degradation, a processing condition under which the free acid would melt (mp 111–113 °C) and sorbate solutions undergo progressive degradation [1]. These non-overlapping solubility, pH, and thermal stability profiles mean that direct one-to-one substitution without reformulation and re-validation would compromise preservation performance and product shelf-life.

Quantitative Differentiation Evidence for Sodium Dehydroacetate Monohydrate (CAS 64039-28-7) Versus Closest Comparators


Water Solubility: 478-Fold Higher Versus the Free Acid for Aqueous Formulation Compatibility

Sodium dehydroacetate monohydrate (CAS 64039-28-7) exhibits a water solubility of 33 g per 100 g water (33% w/w) at 25 °C, making it freely soluble and suitable for aqueous-based food, cosmetic, and pharmaceutical formulations without organic co-solvents [1]. In contrast, the parent free acid, dehydroacetic acid (CAS 520-45-6), has a measured water solubility of only 690 mg/L (0.069% w/w) at 25 °C and is classified as practically insoluble . This represents an approximately 478-fold solubility difference, a physicochemical property that directly determines whether these compounds can achieve effective preservative concentrations in water-continuous product matrices. The 33% w/w solubility of the sodium salt enables formulation at the typical use levels of 0.05–0.6% with ample headroom, whereas the free acid would precipitate even at concentrations as low as 0.1% in purely aqueous systems.

Aqueous solubility Preservative formulation Dehydroacetic acid comparison

Thermal Processing Stability: Aqueous Solution Integrity at 120 °C for 2 Hours

Sodium dehydroacetate monohydrate aqueous solutions remain chemically and functionally stable after heating at 120 °C for 2 hours, with no observed decomposition, volatilization, or loss of antimicrobial efficacy [1]. The parent free acid, dehydroacetic acid, has a melting point of 111–113 °C and would undergo a phase change and potential degradation under identical thermal processing conditions . Additionally, potassium sorbate, a commonly considered in-class alternative, has been reported to lose approximately 35% of its concentration after 3 months of storage in aqueous food models at 30 °C, indicating progressive solution-phase instability that would be accelerated at elevated processing temperatures [2]. The sodium salt monohydrate's solid-state decomposition temperature is approximately 295 °C, further underscoring its suitability for high-temperature food processing such as baking, pasteurization, and retort sterilization.

Thermal stability Food processing Baked goods preservation

Extended pH Efficacy Range: pKa 5.27 Enables Activity Retention at pH 6–7 Where Sorbate and Benzoate Fail

The antimicrobial activity of weak acid preservatives depends on the proportion of undissociated acid, which is governed by the compound's pKa and the product pH. Dehydroacetic acid (the active form released from sodium dehydroacetate monohydrate) has a pKa of 5.27, which is 0.51 log units higher than sorbic acid (pKa 4.76) and 1.07 log units higher than benzoic acid (pKa 4.2) . At pH 6.0, dehydroacetic acid retains 37% of its molecules in the undissociated, membrane-permeable form, whereas sorbic acid retains only 5.5% and benzoic acid would retain an even lower fraction . At pH 7.0, dehydroacetic acid still maintains 5.6% undissociated acid, compared to 0.6% for sorbic acid, effectively making sorbate and benzoate preservatives inactive in neutral-pH products while dehydroacetate continues to provide measurable antimicrobial protection. This pH range advantage is documented in commercial preservative comparative datasheets that tabulate the percent undissociated acid as a function of pH for dehydroacetic acid versus sorbic acid across the pH 3.0–7.0 range .

pH-dependent antimicrobial activity Preservative pKa Wide pH range preservation

Antifungal Potency in Acidic Systems: 2× to 25× Greater Inhibition Versus Sodium Benzoate

In a direct comparative study conducted in soy sauce (pH < 5), sodium dehydroacetate demonstrated a 2-fold greater inhibitory effect against spoilage yeasts (Saccharomyces spp.) and a 25-fold greater inhibitory effect against grey-green Penicillium (Penicillium glaucum) compared to sodium benzoate at equivalent concentrations [1]. The study established that a sodium dehydroacetate usage rate of 0.04%–0.08% (400–800 ppm) provided effective preservation in fermented soy sauce, a complex matrix with high microbial challenge potential. These quantitative potency differentials translate directly to lower effective use concentrations and reduced organoleptic impact compared to sodium benzoate, which would require 25× the concentration to achieve equivalent mold inhibition under the same conditions. The study was published in a peer-reviewed Chinese food science journal and is indexed in the major Chinese academic database cqvip.com [1].

Antifungal efficacy Soy sauce preservation Penicillium inhibition

Antifungal MIC Parity with Parabens: 200 ppm Against Key Fungi Without Paraben Regulatory Concerns

Dehydroacetic acid (the active species from sodium dehydroacetate monohydrate) exhibits minimum inhibitory concentrations (MIC) of 200 ppm against three major fungal spoilage organisms — Aspergillus niger, Candida albicans, and Penicillium notatum — as documented in commercial preservative technical datasheets . This performance is equivalent to or superior to typical paraben blends, which demonstrate MIC ranges of 200–600 ppm, 250–1,000 ppm, and 125–500 ppm against the same organisms, respectively . Against gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), dehydroacetic acid requires higher concentrations (10,000–20,000 ppm) and is less effective than parabens for standalone antibacterial control, informing rational combination strategies. Importantly, sodium dehydroacetate is paraben-free and formaldehyde-free, meeting ECOCERT and COSMOS standards for use in certified natural and organic cosmetics, whereas parabens face increasing regulatory restrictions and consumer rejection in multiple global markets .

Minimum Inhibitory Concentration Paraben-free preservation Cosmetic preservative

High-Value Application Scenarios for Sodium Dehydroacetate Monohydrate (CAS 64039-28-7) Driven by Quantitative Differentiation Evidence


Water-Based Cosmetic and Personal Care Formulations Requiring Complete Preservative Solubilization

In leave-on and rinse-off cosmetic products such as lotions, shampoos, facial creams, and body washes, sodium dehydroacetate monohydrate's 33% w/w water solubility ensures homogeneous distribution of the preservative throughout the aqueous phase without the need for organic co-solvents. This eliminates the precipitation risk associated with the free acid form (only 0.069% soluble) and enables achievement of the recommended use level of 0.1–0.6% with substantial safety margin. The monohydrate form provides a defined stoichiometry (one water of crystallization per molecule) that aids in precise gravimetric formulation, which is particularly important for products certified under ECOCERT/COSMOS standards where accurate preservative loading must be documented .

Thermally Processed Foods: Baked Goods, Pasteurized Beverages, and Retort-Sterilized Products

Products subjected to high-temperature processing — including breads, pastries, moon cakes, sterilized fruit juices, and retort-processed meat products — benefit from the documented thermal stability of sodium dehydroacetate monohydrate, which remains stable at 120 °C for 2 hours without degradation or efficacy loss . This contrasts with dehydroacetic acid (mp 111–113 °C) that would melt during baking, and potassium sorbate solution instability that leads to progressive degradation even at 30 °C . The sodium salt can be incorporated into dough or batter prior to thermal processing and retains full antimicrobial function in the finished product, enabling an integrated preservation strategy rather than post-bake surface treatment.

Neutral-pH and Slightly Alkaline Products Where Conventional Acid Preservatives Become Ineffective

For products formulated at pH 5.5–7.0 — such as certain dairy products, neutral-pH protein beverages, and many cosmetic creams — sodium benzoate (pKa 4.2) and potassium sorbate (pKa 4.76) lose antimicrobial activity because the undissociated acid fraction drops below the threshold needed for membrane penetration . Dehydroacetic acid, with its higher pKa of 5.27, retains 37% undissociated acid at pH 6.0 compared to only 5.5% for sorbic acid — a 6.7-fold advantage . This makes sodium dehydroacetate monohydrate one of the few globally approved preservatives capable of providing meaningful protection in near-neutral pH products without resorting to paraben-based systems that face increasing market restrictions.

Fermented Condiment Preservation with Superior Anti-Mold Potency Over Sodium Benzoate

In fermented sauces, pickled vegetables, and condiments with pH < 5, sodium dehydroacetate monohydrate delivers 25-fold greater inhibition of spoilage molds (Penicillium spp.) and 2-fold greater inhibition of spoilage yeasts compared to sodium benzoate at equivalent concentrations, as demonstrated in a direct comparative soy sauce preservation study . The effective use concentration of 0.04–0.08% (400–800 ppm) is substantially lower than what would be required for sodium benzoate to achieve equivalent mold control. This potency advantage is directly relevant for industrial producers of soy sauce, vinegar-based dressings, fermented bean pastes, and pickled products where mold spoilage is the primary shelf-life limitation.

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